ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution, yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole compounds.
Scientific Research Applications
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound is a crucial intermediate for the synthesis of olmesartan medoxomil.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Known for its anti-hepatic activities.
Biological Activity
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 198.23 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction can lead to:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, affecting metabolic pathways.
- Receptor Binding : It may interact with receptors involved in various physiological processes, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific findings include:
- Cell Line Studies : this compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, including breast and lung cancer cells .
- Mechanistic Insights : The compound may affect signaling pathways associated with cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
-
Evaluation in Cancer Models :
- In a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
- The study concluded that the compound could be a promising lead for developing new anticancer therapies.
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other similar compounds:
Properties
IUPAC Name |
ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYZXVPRXLUXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602316 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164535-24-4 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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